

"physicochemical properties of 4-Methoxy-2(3H)-benzothiazolone"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2(3H)-benzothiazolone

Cat. No.: B1316442

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An In-depth Technical Guide to 4-Methoxy-2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **4-Methoxy-2(3H)-benzothiazolone**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving benzothiazole derivatives.

Core Physicochemical Properties

4-Methoxy-2(3H)-benzothiazolone, identified by the CAS Number 80567-66-4, possesses a molecular formula of $C_8H_7NO_2S$ and a molecular weight of 181.21 g/mol [1]. While comprehensive experimental data for this specific compound is limited, a compilation of available predicted and experimental data for closely related structures provides valuable insights into its physicochemical profile.

Table 1: Physicochemical Properties of **4-Methoxy-2(3H)-benzothiazolone**

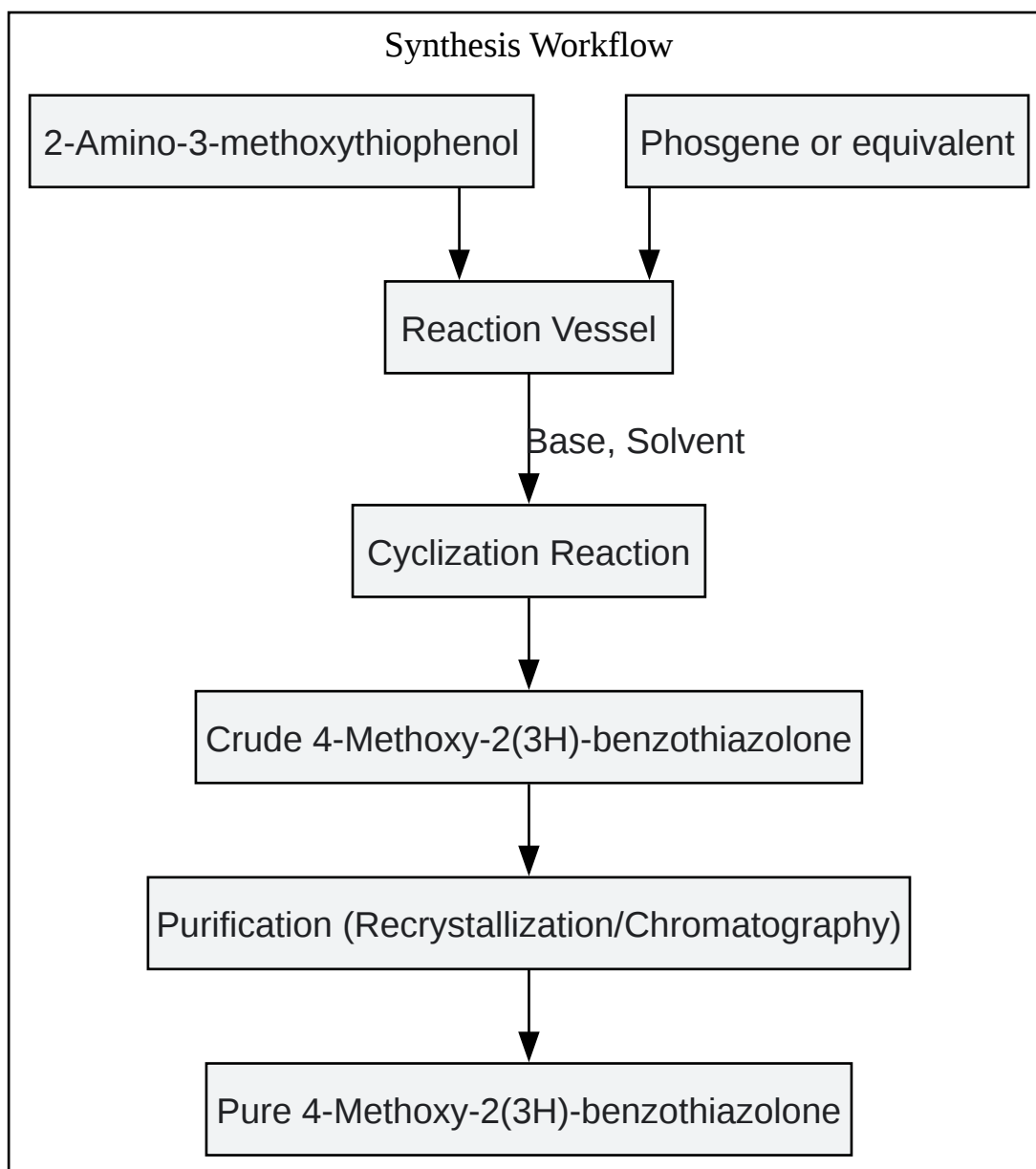
Property	Value	Data Type	Source
Molecular Formula	C ₈ H ₇ NO ₂ S		
Molecular Weight	181.21 g/mol	[1]	
CAS Number	80567-66-4	[1]	
Appearance	White solid	Predicted	[1]
Density	1.346 ± 0.06 g/cm ³	Predicted	[1]
pKa	10.03 ± 0.20	Predicted	[1]
Melting Point	Not available		
Boiling Point	Not available		
Water Solubility	Insoluble	Experimental (for a related compound)	[2]

Synthesis and Characterization

The synthesis of **4-Methoxy-2(3H)-benzothiazolone** can be approached through established methods for benzothiazole ring formation. A plausible synthetic route is outlined below, adapted from general procedures for similar derivatives[3].

Experimental Protocol: Synthesis of 4-Methoxy-2(3H)-benzothiazolone

A potential synthesis pathway for **4-Methoxy-2(3H)-benzothiazolone** is illustrated in the following workflow diagram. This process typically involves the reaction of a substituted aminothiophenol with a suitable carbonyl-containing compound.

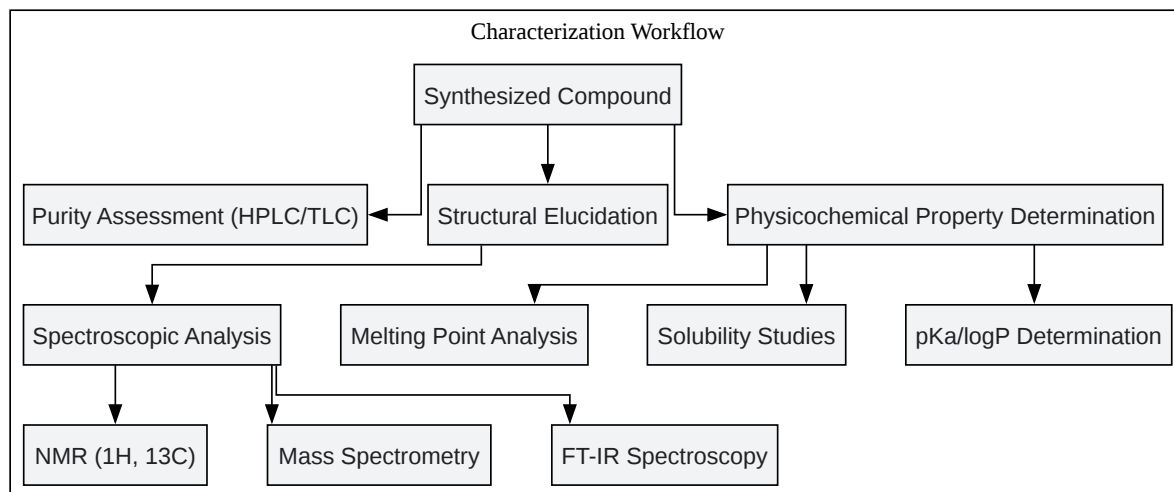


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Caption: A generalized workflow for the synthesis of **4-Methoxy-2(3H)-benzothiazolone**.

The characterization of the synthesized compound would involve a suite of analytical techniques to confirm its identity and purity.

Experimental Workflow: Characterization



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Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

Experimental Methodologies

Detailed experimental protocols for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline generalized procedures for determining the pKa and logP of benzothiazole derivatives.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

Protocol:

- **Preparation of Solutions:** Prepare a stock solution of **4-Methoxy-2(3H)-benzothiazolone** in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.
- **Spectrophotometric Measurement:** For each pH value, a small aliquot of the stock solution is added to the buffer solution. The UV-Vis spectrum is recorded over a relevant wavelength range.
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined by measuring its distribution between n-octanol and water.

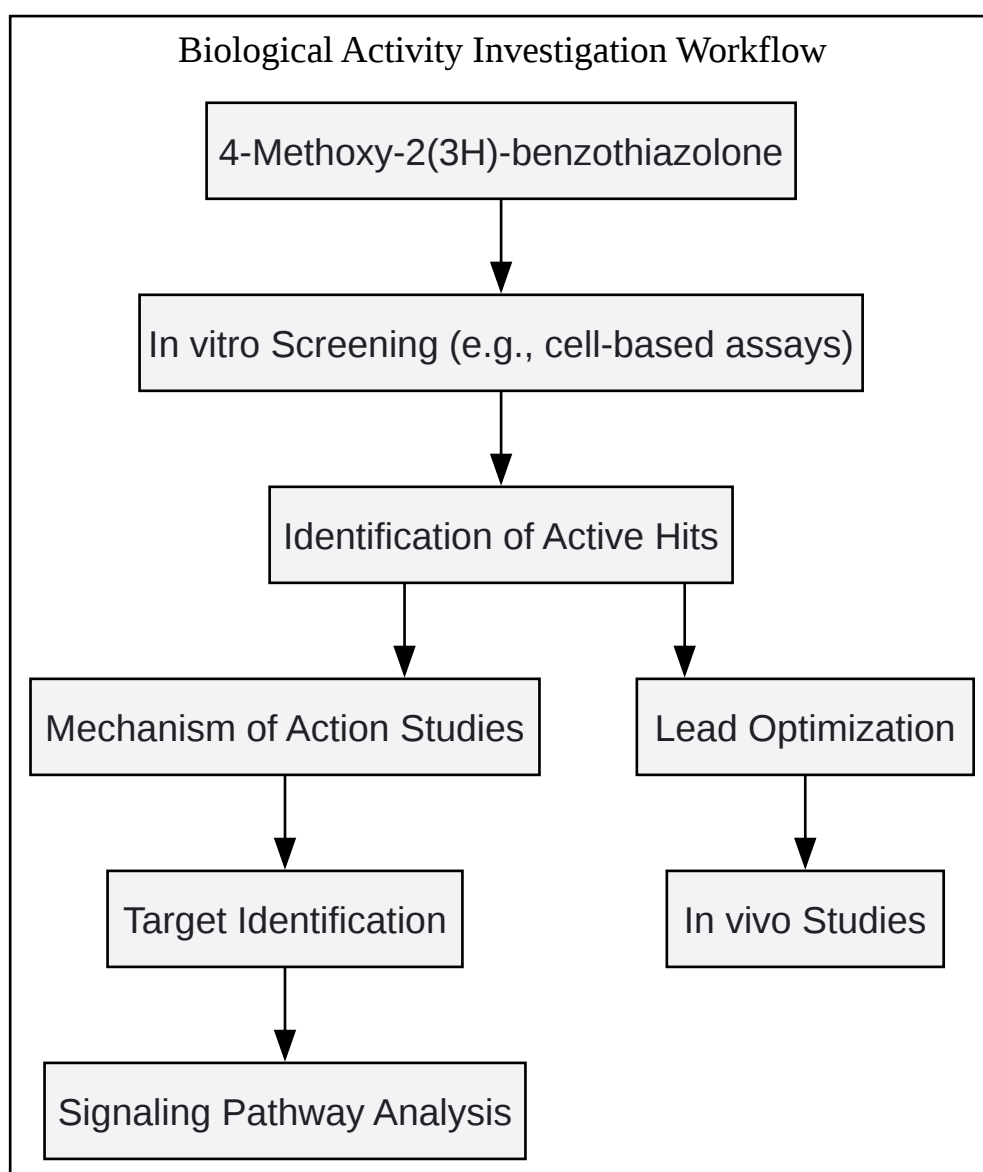
Protocol:

- **System Preparation:** A solution of **4-Methoxy-2(3H)-benzothiazolone** is prepared in either n-octanol or water. Equal volumes of n-octanol and water are then combined in a separatory funnel.
- **Partitioning:** The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases. The funnel is then allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific signaling pathways for **4-Methoxy-2(3H)-benzothiazolone** have not been extensively elucidated, the broader class of benzothiazole derivatives has demonstrated a wide range of biological activities, including anticancer and antimicrobial effects[1][3][4]. The biological activity of these compounds is often attributed to their ability to interact with various cellular targets. The methoxy substituent on the benzothiazole ring can significantly influence the compound's activity[4].

Given the absence of specific data for **4-Methoxy-2(3H)-benzothiazolone**, a logical workflow for investigating its potential biological activity is proposed.



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Caption: A generalized workflow for the investigation of the biological activity of the compound.

Conclusion

This technical guide has summarized the available physicochemical data for **4-Methoxy-2(3H)-benzothiazolone**, outlined plausible synthetic and analytical methodologies, and proposed a framework for the investigation of its biological activity. While there are gaps in the experimental data for this specific molecule, the information provided, drawn from related structures and general principles, offers a solid foundation for researchers and drug development professionals working with this class of compounds. Further experimental investigation is warranted to fully characterize its properties and biological potential.

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- To cite this document: BenchChem. ["physicochemical properties of 4-Methoxy-2(3H)-benzothiazolone"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316442#physicochemical-properties-of-4-methoxy-2-3h-benzothiazolone>]

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